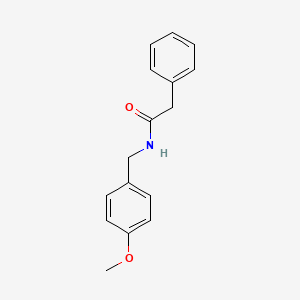

N-(4-methoxybenzyl)-2-phenylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-phenylacetamide |

InChI |

InChI=1S/C16H17NO2/c1-19-15-9-7-14(8-10-15)12-17-16(18)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18) |

InChI Key |

FDSGXEOIPBWJIH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Contextualization Within Acetamide Derivative Research

Acetamide (B32628) derivatives represent a significant and diverse class of compounds in organic chemistry and are of paramount importance in medicinal chemistry. The acetamide functional group, characterized by an amide bond, is a fundamental structural motif found in numerous natural products and synthetic compounds. Researchers have extensively explored the synthesis and biological activities of acetamide derivatives, revealing a broad spectrum of pharmacological properties. These include, but are not limited to, anti-inflammatory, anticancer, anticonvulsant, antibacterial, and analgesic activities. archivepp.comnih.gov The versatility of the acetamide scaffold allows for a wide range of structural modifications, enabling chemists to fine-tune the physicochemical and biological properties of these molecules to achieve desired therapeutic effects. archivepp.com

Significance of Phenylacetamide Scaffolds in Contemporary Medicinal Chemistry

The phenylacetamide scaffold, a key feature of N-(4-methoxybenzyl)-2-phenylacetamide, is a privileged structure in modern medicinal chemistry. This structural motif is present in a variety of therapeutic agents and has been the focus of numerous drug discovery programs. The phenyl ring can be readily substituted to modulate lipophilicity, electronic properties, and steric interactions, thereby influencing the compound's pharmacokinetic and pharmacodynamic profile.

Research has demonstrated that phenylacetamide derivatives exhibit a wide range of biological activities. For instance, they have been investigated as potential anticancer agents, with some derivatives showing promising cytotoxicity against various cancer cell lines. nih.gov Furthermore, the phenylacetamide core is a crucial component in the design of anticonvulsant drugs. nih.gov Studies on N-benzyl-2-acetamidoacetamides have highlighted the importance of the phenylacetamide structure for activity against maximal electroshock (MES)-induced seizures, a common model for screening anticonvulsant efficacy. nih.gov The exploration of various substituents on the phenyl ring and the acetamide (B32628) nitrogen has led to the identification of potent anticonvulsant candidates. nih.gov

Overview of Academic Research Trajectories for N 4 Methoxybenzyl 2 Phenylacetamide and Analogues

Strategies for the Synthesis of this compound Core and Related Analogues

The synthesis of the this compound core primarily relies on the formation of the central amide bond, a cornerstone reaction in organic chemistry.

The formation of the amide linkage in this compound is typically achieved through standard amidation protocols. These methods involve the coupling of an amine precursor, 4-methoxybenzylamine (B45378), with a phenylacetic acid derivative. The most common and direct pathways include:

Reaction with Acyl Halides: A highly efficient method involves the reaction of 4-methoxybenzylamine with phenylacetyl chloride. This reaction is generally rapid and high-yielding, proceeding through a nucleophilic acyl substitution mechanism.

Reaction with Carboxylic Acids and Coupling Agents: Direct condensation of 4-methoxybenzylamine with phenylacetic acid can be facilitated by various coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid, enabling the amidation to proceed under mild conditions. researchgate.net

Reaction with Esters: The target amide can also be synthesized by the aminolysis of a phenylacetic acid ester, such as methyl phenylacetate, with 4-methoxybenzylamine. This transformation may require heat or catalytic conditions to proceed efficiently. prepchem.comyoutube.com

Oxidative Amidation: Modern synthetic approaches include the oxidative amidation of an aldehyde with an amine. nih.gov This one-pot method can generate the amide bond directly, offering an alternative route with different substrate scope and reaction conditions. nih.gov

These varied synthetic routes provide flexibility in precursor selection and reaction conditions for accessing the this compound core.

Once the core structure is established, it can serve as a precursor for more complex molecules through further derivatization.

The synthesis of α-keto amides, such as N-(4-methoxybenzyl)-2-oxo-2-phenylacetamide, involves the introduction of a ketone functionality adjacent to the amide carbonyl group. While a specific preparation for this exact compound is not detailed, the synthesis of cognate structures demonstrates the general strategies employed. For instance, complex 2-oxo-N-phenylacetamide derivatives have been synthesized by condensing isatins (1H-indole-2,3-diones) with N-aryl-2-(4-formylphenoxy)acetamides. ptfarm.pl This reaction, typically catalyzed by piperidine, forms a new carbon-carbon double bond via an aldol-type condensation, yielding elaborate structures incorporating the 2-oxo-acetamide moiety. ptfarm.pl This approach highlights how pre-functionalized acetamide (B32628) precursors can be used to build intricate molecular architectures.

The N-phenylacetamide scaffold is a valuable building block for creating larger, more complex molecules, including peptidomimetics and other structures of interest in medicinal chemistry. The conformational properties of the phenylacetamide unit can be exploited to mimic peptide secondary structures. Research has shown that phenylacetamide derivatives can be synthesized as precursors to complex heterocyclic systems. mdpi.com For example, N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide was synthesized as a key intermediate for preparing substituted 1,2,3,4-tetrahydroisoquinolines, which are important scaffolds in drug discovery. mdpi.com The ability to modify the N-benzyl and phenylacetyl portions of the molecule allows for its integration into larger systems designed to interact with specific biological targets.

Derivatization from Precursors Incorporating N-(4-Methoxybenzyl) and Phenylacetamido Moieties

Synthesis of Structurally Related N-Phenylacetamide Derivatives

The synthetic methodologies applied to this compound are broadly applicable to a wide range of structurally related N-phenylacetamide derivatives.

The phenylacetamido portion of the molecule is a prime target for chemical modification to generate structural diversity. Research has explored numerous alterations at the α-carbon of the acetamide and on the phenyl ring.

In one study, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were synthesized. nih.gov The key step involved reacting various 2-chloro-N-substituted-acetamides with 2-mercaptobenzimidazole, demonstrating a straightforward method for introducing a complex heterocyclic thioether at the α-position. nih.gov

Another approach involved creating N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates. nih.gov This work illustrates the synthesis of highly functionalized derivatives where the acetamide nitrogen is linked to a complex molecular assembly.

The table below summarizes selected examples of these modifications.

| Starting Material(s) | Reagents/Conditions | Modified Product | Research Focus | Ref |

| 2-chloro-N-substituted-acetamides, 2-mercaptobenzimidazole | Ethanol, Triethylamine | 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives | Synthesis of potential antidepressant agents. | nih.gov |

| Isatin, 4-Aminobenzenesulfonamide | Acetic Acid | 2-(2-oxo-3-(2-(4-sulfamoylphenyl)hydrazono)indolin-1-yl)acetic acid | Synthesis of precursors for more complex conjugates. | nih.gov |

| 2-(2-oxo-3-(2-(4-sulfamoylphenyl)hydrazono)indolin-1-yl)acetic acid, Substituted anilines | EDC.HCl, HOBt, DIPEA, DMF | N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates | Development of carbonic anhydrase inhibitors. | nih.gov |

| 4-hydroxy-3-methoxyphenylacetic acid, 3-(3,4-dimethylphenyl)propylamine | Powdered 4A molecular sieve | N-{3-(3,4-dimethylphenyl)propyl}-4-hydroxy-3-methoxyphenylacetamide | Synthesis of novel anti-inflammatory and analgesic agents. | googleapis.com |

These examples underscore the synthetic tractability of the phenylacetamide scaffold, allowing for extensive modifications to fine-tune the molecule's properties.

Substituent Effects on the N-Substituted Benzyl/Phenyl Ring

The electronic properties of substituents on the N-substituted benzyl or phenyl ring play a critical role in the reactivity and biological activity of phenylacetamide derivatives. The nature of these substituents, whether electron-donating or electron-withdrawing, significantly influences the electron density of the aromatic ring and the amide linkage.

Research has shown that substituents can either activate or deactivate the benzene (B151609) ring towards electrophilic substitution. researchgate.netyoutube.com For instance, electron-donating groups, such as a methoxy group (-OCH3), increase the rate of electrophilic substitution by approximately ten thousand-fold compared to an unsubstituted benzene ring. researchgate.netyoutube.com This is attributed to the electron-donating resonance effect of the oxygen atom's lone pair, which enriches the electron density of the ring, thereby stabilizing the carbocation intermediate formed during the reaction. rsc.org Conversely, electron-withdrawing groups, like a nitro group (-NO2), deactivate the ring by withdrawing electron density, making it less reactive. researchgate.netyoutube.com

In the context of N-phenylacetamide derivatives, studies have demonstrated that compounds bearing a nitro moiety exhibit different cytotoxic effects compared to those with a methoxy group. mdpi.comnih.gov This highlights the profound impact of substituent choice on the pharmacological profile of these molecules. The stability and reactivity of the entire molecule are also affected; for instance, phenyl groups are generally more stable than benzyl groups due to the delocalization of electrons within the aromatic ring.

The following table summarizes the effects of common substituents on the reactivity of the aromatic ring in electrophilic aromatic substitution reactions.

| Substituent | Effect on Reactivity | Nature |

| -NH2, -OH, -OR | Activating | Electron-donating |

| -Alkyl (e.g., -CH3) | Activating | Electron-donating |

| -Halogens (F, Cl, Br, I) | Deactivating | Electron-withdrawing (inductive) / Electron-donating (resonance) |

| -NO2, -CN, -COR, -CO2H | Deactivating | Electron-withdrawing |

This data is compiled from multiple sources. researchgate.netrsc.org

Heterocyclic Ring Incorporations within Phenylacetamide Derivatives (e.g., thiadiazoles, benzothiazoles, thiazoles)

The incorporation of heterocyclic rings into the phenylacetamide scaffold is a common strategy in medicinal chemistry to create novel derivatives with enhanced or modified biological activities. Thiazole (B1198619), thiadiazole, and benzothiazole (B30560) moieties are of particular interest due to their presence in a wide array of pharmacologically active compounds.

The synthesis of N-phenylacetamide derivatives containing a 4-arylthiazole moiety has been successfully achieved by introducing the thiazole scaffold into the amide structure. nih.gov A general synthetic route involves the condensation of aryl thioureas with α-bromophenylethanones. This approach allows for the creation of a diverse library of compounds by varying the substituents on both the phenylacetamide and the thiazole rings. nih.gov

Similarly, N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have been synthesized through an amidation reaction between 5-amino-1,3,4-thiadiazole-2-thiol (B144363) and various substituted phenylacetic acids. This method often utilizes coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (B1436442) (HOBt) to facilitate the amide bond formation. The resulting compounds have been evaluated for their potential as anticancer agents.

The synthesis of these heterocyclic derivatives often involves multi-step reaction sequences, starting from readily available materials. For example, the preparation of thiazole-containing phenylacetamides can begin with p-phenylenediamine, which undergoes a series of transformations including protection, amidation, deprotection, conversion to an isothiocyanate, and finally cyclization with an α-halocarbonyl compound to yield the target molecule.

Advanced Synthetic Transformations and Reaction Conditions

The synthesis of this compound and its derivatives often employs advanced chemical transformations and specific reaction conditions to achieve high yields and purity. These methods include copper-catalyzed reactions and various acylation and condensation pathways.

Copper-Catalyzed Reactions in N-Phenylacetamide Synthesis

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation and Goldberg reaction, are powerful tools for the formation of carbon-nitrogen (C-N) bonds in the synthesis of N-aryl and N-alkyl amides. researchgate.net These reactions typically involve the coupling of an aryl halide with an amine or an amide in the presence of a copper catalyst. mdpi.com

The Ullmann-type reaction can be used to synthesize N-phenylacetamides by reacting an aryl halide with an acetamide. researchgate.net While traditional Ullmann conditions often require harsh reaction conditions, such as high temperatures and stoichiometric amounts of copper, modern methods have been developed that utilize soluble copper catalysts with various ligands, allowing for milder reaction conditions. researchgate.net Ligands such as 1,2-diamines have been shown to be effective in promoting the copper-catalyzed amidation of aryl halides. This methodology is advantageous as it tolerates a variety of functional groups that may not be compatible with other transition-metal-catalyzed amidation methods.

For instance, a general and efficient catalyst system for the amidation of aryl halides uses a combination of copper(I) iodide (CuI), a 1,2-diamine ligand (like N,N'-dimethylethylenediamine), and a base such as potassium phosphate (B84403) (K3PO4). This system has proven effective for the amidation of aryl iodides, bromides, and in some cases, chlorides.

Acylation and Condensation Pathways for Derivative Formation

Acylation and condensation reactions are fundamental pathways for the synthesis and derivatization of this compound. Acylation typically involves the reaction of an amine with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide.

In the synthesis of phenylacetamide derivatives, an amine can be reacted with a substituted phenylacetyl chloride to yield the corresponding N-substituted phenylacetamide. Alternatively, a substituted aniline (B41778) can be reacted with chloroacetyl chloride to produce an N-(substituted phenyl)-2-chloroacetamide intermediate, which can then be further modified.

Condensation reactions are also widely employed. For example, the Hantzsch thiazole synthesis involves the condensation of a thioamide with an α-haloketone to form a thiazole ring. This reaction has been utilized to incorporate thiazole moieties into phenylacetamide structures. nih.gov The synthesis of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives is achieved through a condensation reaction (amidation) between a carboxylic acid and an amine, facilitated by coupling agents like EDC and HOBt.

Spectroscopic and Analytical Characterization in Synthetic Research

The structural elucidation of newly synthesized compounds is a critical aspect of chemical research. Among the various analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as one of the most powerful and versatile methods for determining the structure of organic molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, provides detailed information about the chemical environment of individual atoms within a molecule. The chemical shift (δ), signal multiplicity (splitting pattern), and integration of the signals in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, allow chemists to piece together the molecular structure.

For N-substituted phenylacetamide derivatives, ¹H NMR spectroscopy is used to identify the protons on the aromatic rings, the methylene (B1212753) bridge, and any substituents. For example, the characteristic signals for the aromatic protons typically appear in the downfield region (around 7-8 ppm), while the methylene protons of the benzyl group and the protons of the acetyl group appear at higher fields.

¹³C NMR spectroscopy provides complementary information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the identification of carbonyl carbons, aromatic carbons, and aliphatic carbons.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are often employed to establish connectivity between different parts of the molecule. COSY spectra reveal proton-proton couplings, HSQC spectra correlate protons to their directly attached carbons, and HMBC spectra show correlations between protons and carbons over two or three bonds. These techniques are invaluable for the unambiguous assignment of all proton and carbon signals, especially in complex molecules.

Below is a representative table of ¹H and ¹³C NMR data for a generic N-substituted phenylacetamide derivative, illustrating the typical chemical shift ranges for different parts of the molecule.

| Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Aromatic Protons (Ar-H) | 7.0 - 8.0 | 110 - 160 |

| Amide Proton (N-H) | 8.0 - 10.5 | - |

| Methylene Protons (-CH2-) | 3.5 - 4.5 | 40 - 50 |

| Acetyl Protons (-CH3) | 1.8 - 2.5 | 20 - 30 |

| Carbonyl Carbon (C=O) | - | 165 - 175 |

This data is generalized from multiple sources.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum is expected to display several key absorption bands that confirm the presence of its constituent functional groups. The secondary amide group gives rise to two of the most characteristic peaks: the N-H stretching vibration, typically observed as a sharp band in the region of 3400–3250 cm⁻¹, and the strong carbonyl (C=O) stretching vibration, known as the Amide I band, which appears in the 1680–1630 cm⁻¹ range. orgchemboulder.com Another important amide-related peak is the Amide II band, resulting from N-H bending and C-N stretching, which is found between 1550 cm⁻¹ and 1510 cm⁻¹.

The aromatic rings in the structure are evidenced by C-H stretching vibrations appearing just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹) and C=C in-ring stretching vibrations in the 1600–1450 cm⁻¹ region. vscht.cz The presence of the methoxy (-OCH₃) group is confirmed by a characteristic C-O-C asymmetric stretching band, usually located in the 1275-1200 cm⁻¹ range, and a symmetric stretching band near 1075-1020 cm⁻¹. wpmucdn.com The sp³ hybridized C-H bonds of the methylene groups (-CH₂-) will show stretching absorptions in the 3000–2850 cm⁻¹ region. orgchemboulder.com

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Position (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amide | N-H Stretch | 3400–3250 | Medium-Strong |

| Carbonyl (Amide I) | C=O Stretch | 1680–1630 | Strong |

| Secondary Amide (Amide II) | N-H Bend, C-N Stretch | 1550–1510 | Medium-Strong |

| Aromatic | C-H Stretch | 3100–3000 | Medium |

| Aromatic | C=C Stretch (in-ring) | 1600–1450 | Medium-Weak |

| Ether (Aryl-Alkyl) | C-O-C Asymmetric Stretch | 1275–1200 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides precise information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

The molecular formula for this compound is C₁₆H₁₇NO₂. This gives it a calculated monoisotopic mass of 255.12593 Da. uni.lu In typical mass spectrometry experiments using soft ionization techniques like electrospray ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺, at an m/z of approximately 256.133. uni.lu Other common adducts that may be detected include the sodium adduct [M+Na]⁺ and the potassium adduct [M+K]⁺. uni.lu

Under harder ionization conditions, such as electron ionization (EI), the molecule undergoes fragmentation, breaking at its weakest bonds. The resulting fragmentation pattern is a valuable tool for structural confirmation. For this compound, several key fragmentation pathways are expected:

Benzylic Cleavage: One of the most common fragmentation pathways involves the cleavage of the bond between the carbonyl carbon and the adjacent methylene group, or the C-N bond, leading to the formation of stable benzylic cations. Cleavage can produce the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 from the phenylacetamide moiety.

Methoxybenzyl Cleavage: Another prominent fragmentation would be the cleavage of the bond between the nitrogen and the benzylic carbon of the methoxybenzyl group, leading to the formation of the 4-methoxybenzyl cation at m/z 121.

Amide Bond Cleavage: The amide bond itself can cleave, leading to various fragments. Alpha-cleavage next to the carbonyl group is a common pathway for amides. libretexts.org

Table 2: Predicted Mass Spectrometry Data for this compound

| Species | Formula | Predicted m/z |

|---|---|---|

| Molecular Ion [M]⁺ | [C₁₆H₁₇NO₂]⁺ | 255.125 |

| Protonated Molecule [M+H]⁺ | [C₁₆H₁₈NO₂]⁺ | 256.133 |

| Sodium Adduct [M+Na]⁺ | [C₁₆H₁₇NNaO₂]⁺ | 278.115 |

| Potassium Adduct [M+K]⁺ | [C₁₆H₁₇KNO₂]⁺ | 294.089 |

| 4-methoxybenzyl cation | [C₈H₉O]⁺ | 121.065 |

| Phenylacetyl cation | [C₈H₇O]⁺ | 119.050 |

Data sourced from PubChem (2024) and theoretical fragmentation patterns. uni.lu

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's molecular formula. This comparison is crucial for verifying the purity and empirical formula of a newly synthesized substance. For a compound to be considered pure, the experimental values should typically be within ±0.4% of the calculated values. researchgate.net

The molecular formula of this compound is C₁₆H₁₇NO₂. The theoretical elemental composition can be calculated based on its molecular weight of 255.31 g/mol .

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 16 | 192.176 | 75.28 |

| Hydrogen | H | 1.008 | 17 | 17.136 | 6.71 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.49 |

| Oxygen | O | 15.999 | 2 | 31.998 | 12.53 |

| Total | | | | 255.317 | 100.00 |

An experimental analysis of a pure sample of this compound would be expected to yield percentage values for C, H, and N that are in close agreement with these calculated figures.

X-ray Crystallography in Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy.

This analysis provides unambiguous proof of the molecular structure and reveals detailed information about the molecule's conformation in the solid state, including the planarity of its aromatic rings and the orientation of the amide linkage. It also elucidates the intermolecular interactions, such as hydrogen bonding, that dictate how the molecules pack together in the crystal lattice.

As of the latest literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. Therefore, detailed crystallographic data, including unit cell parameters, space group, and specific atomic coordinates for this compound, are not available. Such a study would be required to definitively characterize its solid-state conformation.

Anticancer and Antiproliferative Activities (In Vitro Studies)

Research into phenylacetamide derivatives has revealed their promise in controlling the growth and proliferation of cancer cells. tbzmed.ac.irtbzmed.ac.ir These compounds have been shown to possess a remarkable ability to stimulate both intrinsic and extrinsic apoptotic pathways, suggesting their potential to enhance conventional cancer treatments. tbzmed.ac.irtbzmed.ac.ir

Cytotoxicity Evaluation against Diverse Cancer Cell Lines (e.g., PC3, MCF-7, HL-60, SKNMC, HT-29, A549, U87, Hela, MDA-MB-468, PC-12)

Analogues of this compound have demonstrated varied and potent cytotoxic effects against a range of human cancer cell lines. The antiproliferative activity is often dose-dependent. tbzmed.ac.ir

In one study, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, including analogues with a methoxy moiety, were evaluated against prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cell lines. nih.gov The results indicated that compounds featuring a nitro group (compounds 2a-2c) exhibited higher cytotoxicity compared to those with a methoxy group (compounds 2d-2f). nih.gov Specifically, against the PC3 cell line, the nitro-containing analogue 2b was the most active with a half-maximal inhibitory concentration (IC50) of 52 µM. nih.gov

Another study investigating eleven different phenylacetamide derivatives reported significant cytotoxic effects against breast adenocarcinoma (MCF-7), triple-negative breast cancer (MDA-MB-468), and pheochromocytoma (PC-12) cell lines. tbzmed.ac.irtbzmed.ac.ir In this series, the '3d' derivative was particularly effective, showing an IC50 value of 0.6 µM against both MDA-MB-468 and PC-12 cells. tbzmed.ac.irtbzmed.ac.ir The '3c' and '3d' derivatives also had notable cytotoxic effects against MCF-7 cells, with IC50 values of 0.7 µM. tbzmed.ac.irtbzmed.ac.ir Furthermore, a phenylacetamide resveratrol (B1683913) derivative, designated as "derivative 2," proved to be highly active against both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231) breast cancer cells. nih.govnih.gov

The following table summarizes the reported cytotoxic activities of various phenylacetamide analogues against different cancer cell lines.

| Compound/Analogue | Cancer Cell Line | IC50 Value (µM) | Reference |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide (2b) | PC3 | 52 | nih.gov |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | PC3 | 80 | nih.gov |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (2c) | MCF-7 | 100 | nih.gov |

| Phenylacetamide Derivative '3c' | MCF-7 | 0.7 ± 0.08 | tbzmed.ac.irtbzmed.ac.ir |

| Phenylacetamide Derivative '3d' | MCF-7 | 0.7 ± 0.4 | tbzmed.ac.irtbzmed.ac.ir |

| Phenylacetamide Derivative '3d' | MDA-MB-468 | 0.6 ± 0.08 | tbzmed.ac.irtbzmed.ac.ir |

| Phenylacetamide Derivative '3d' | PC-12 | 0.6 ± 0.08 | tbzmed.ac.irtbzmed.ac.ir |

| Phenylacetamide Derivative '3j' | MDA-MB-468 | 0.76 ± 0.09 | tbzmed.ac.ir |

Mechanistic Insights into Apoptosis Induction

The primary mechanism behind the anticancer activity of phenylacetamide derivatives is their ability to induce apoptosis, or programmed cell death. nih.gov This process is initiated through multiple signaling pathways, confirming that these compounds can trigger cell death via both intrinsic (mitochondrial) and extrinsic (death receptor) routes. tbzmed.ac.irtbzmed.ac.ir

The induction of apoptosis by phenylacetamide analogues is closely linked to their ability to alter the expression of key regulatory genes. The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) is a critical determinant of a cell's fate. nih.gov

Studies have shown that effective phenylacetamide derivatives can upregulate the expression of the pro-apoptotic gene Bax while also modulating the expression of the anti-apoptotic gene Bcl-2. tbzmed.ac.irtbzmed.ac.ir This shift in the Bax/Bcl-2 ratio favors the initiation of the apoptotic cascade. nih.gov Furthermore, these compounds have been found to increase the RNA expression of Fas ligand (FasL). tbzmed.ac.irtbzmed.ac.ir FasL is a death receptor ligand, and its upregulation is a key step in activating the extrinsic apoptosis pathway, where it binds to its receptor (Fas) on the cell surface to initiate a death signal. nih.gov

Both the intrinsic and extrinsic apoptotic pathways converge on the activation of a family of cysteine proteases known as caspases. frontiersin.org These enzymes are the executioners of apoptosis, responsible for cleaving cellular substrates, which leads to the characteristic morphological and biochemical changes of dying cells. nih.gov

Research confirms that phenylacetamide derivatives trigger apoptosis through the activation of caspases. tbzmed.ac.irtbzmed.ac.ir Specifically, a significant increase in caspase-3 activity is observed in cancer cells following treatment with these compounds. tbzmed.ac.irtbzmed.ac.ir Caspase-3 is a central effector caspase; its activation is a point of no return in the apoptotic process. frontiersin.orgnih.gov The activation of caspase-3 is often confirmed by observing the cleavage of its substrates, such as poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govnih.gov Studies demonstrate that treatment with a phenylacetamide resveratrol derivative leads to the cleavage of PARP1 in breast cancer cells, confirming the induction of apoptosis. nih.gov

The intrinsic apoptotic pathway is also known as the mitochondrial pathway because it is regulated by events occurring at the mitochondria. A key event in this pathway is the loss of the mitochondrial membrane potential (MMP). nih.gov The disruption of MMP can lead to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm, which in turn activates the caspase cascade. nih.govnih.gov

While direct studies on this compound's effect on MMP in cancer cells are limited, the established role of mitochondria in apoptosis suggests this is a likely mechanism. The accumulation of certain positively charged compounds within the negatively charged mitochondrial matrix can lead to depolarization, triggering the release of apoptogenic factors and subsequent cell death. nih.gov Studies on related compounds have shown that once initiated, mitochondrial membrane depolarization and caspase-3 activation can be very rapid processes that immediately precede the morphological changes of apoptosis. nih.gov

Inhibition of DNA Synthesis and Cell Cycle Perturbations

Inhibiting the replication of DNA is a fundamental strategy in cancer therapy, as it halts the uncontrolled proliferation of cancer cells. frontiersin.org This can be achieved by directly damaging the DNA or by interfering with the cell cycle, the series of events that lead to cell division. frontiersin.org

Phenylacetamide analogues have been shown to interfere with cell cycle progression. For instance, a phenylacetamide resveratrol derivative was found to cause cell cycle arrest at the G1 phase in both MCF-7 and MDA-MB-231 breast cancer cell lines. nih.govnih.govresearchgate.net This arrest prevents cells from entering the S phase, where DNA synthesis occurs. The mechanism involves modifying the expression of cell cycle regulatory proteins. nih.govresearchgate.net Other related phenolic compounds have also demonstrated the ability to induce a G1/S phase DNA damage checkpoint, mediated through the p53 signaling pathway, which ultimately leads to apoptosis. nih.gov Forcing a cell cycle arrest in the G1 phase can be a causal event that leads to apoptotic cell death. nih.gov

Antimicrobial Activities (In Vitro Studies)

There is no specific data in the reviewed scientific literature regarding the in vitro antifungal efficacy of this compound against the phytopathogen Fusarium oxysporum. Fusarium oxysporum is a soil-borne fungus responsible for Fusarium wilt, a disease that causes significant economic losses in numerous crops nih.gov. Research into controlling this pathogen is extensive, exploring a wide range of chemical agents, from synthetic peptides to natural essential oils ppjonline.orgresearchgate.netfrontiersin.org. While some studies have investigated heterocyclic compounds containing methoxyphenyl groups for activity against F. oxysporum, direct testing of this compound has not been reported mdpi.com.

In vitro studies detailing the antibacterial efficacy of this compound against Pectobacterium carotovorum are not available in the current body of scientific research. P. carotovorum is a Gram-negative bacterium that causes soft rot diseases in a variety of plants, leading to significant agricultural damage nih.gov. Various compounds, including natural products like essential oils, have been evaluated for their inhibitory effects on this pathogen by assessing their minimum inhibitory concentration (MIC) and mechanisms of action, such as cell membrane disruption nih.govnih.gov. While related N-phenylacetamide derivatives have been synthesized and tested against other plant pathogens like Xanthomonas oryzae, revealing that certain structural modifications can lead to potent antibacterial activity, specific data for this compound against P. carotovorum is absent nih.gov.

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved stability against enzymatic degradation nih.gov. They represent a promising class of antimicrobial agents that often act by disrupting bacterial membranes nih.govcapes.gov.br. The N-phenylacetamide scaffold can serve as a basis for designing such analogues.

Investigations into N-phenylacetamide derivatives have shown that structural modifications can yield compounds with significant antimicrobial properties. For instance, a series of N-phenylacetamide derivatives incorporating 4-arylthiazole moieties demonstrated notable in vitro activity against several Xanthomonas species, which are significant plant pathogens. One of the most effective compounds in this study, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide, exhibited a superior effective concentration (EC₅₀) compared to commercial bactericides, and it was found to cause rupture of the bacterial cell membrane nih.govnih.gov. Although these are not strictly classified as peptidomimetics, the structure-activity relationship studies highlight how modifications to the phenylacetamide core can lead to potent antimicrobial leads nih.gov. The development of true peptidomimetics based on this compound would involve strategic modifications to mimic the amphiphilic (both water-attracting and lipid-attracting) character of natural antimicrobial peptides, a strategy that has proven effective for other molecular scaffolds nih.gov.

Enzyme and Receptor Modulatory Activities (In Vitro Studies)

While this compound itself is not a primary candidate for carbonic anhydrase (CA) inhibition, its structural motifs are relevant to the design of potent inhibitors when combined with a sulfonamide group. Carbonic anhydrases are metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons mdpi.com. They are crucial therapeutic targets for various conditions, including glaucoma, epilepsy, and cancer mdpi.comacs.org.

The primary mechanism of inhibition by the most common class of CA inhibitors, the sulfonamides, involves the binding of the deprotonated sulfonamide group (SO₂NH⁻) directly to the Zn²⁺ ion in the enzyme's active site mdpi.comacs.org. This interaction displaces a key water molecule, thereby blocking the enzyme's catalytic activity mdpi.com.

Research on related derivatives demonstrates how modifications to a core structure influence inhibitory activity and isoform selectivity against different human (h) CA isoforms (e.g., hCA I, II, IX, XII). The addition of various "tail" moieties to a benzenesulfonamide scaffold allows for interactions with amino acid residues within and around the active site, leading to significant variations in potency and selectivity acs.orgacs.orgnih.gov. For example, studies on benzenesulfonamides with pyrazole- and pyridazinecarboxamide tails have shown that the nature of substituents greatly affects the inhibition constants (Kᵢ) nih.gov. Similarly, incorporating thiazole rings or other heterocyclic systems into sulfonamide structures can produce highly potent and selective inhibitors mdpi.com. The data below illustrates the inhibitory activity of various related sulfonamide derivatives against several hCA isoforms.

| Compound Type/Reference | Target Isoform | Inhibition Constant (Kᵢ or IC₅₀) |

| Benzenesulfonamide with pyrazole-carboxamide tail (5f) nih.gov | hCA IX | 61.3 nM |

| Benzenesulfonamide with pyrazole-carboxamide tail (5e) nih.gov | hCA IX | 75.9 nM |

| Acetazolamide (Standard Drug) acs.org | hCA II | 12.1 nM |

| Photoprobe-linked Sulfonamide (Compound 1) acs.org | hCA II | 92.0 nM |

| Photoprobe-linked Sulfonamide (Compound 2) acs.org | hCA II | 88.0 nM |

| 5-amino-1,3,4-thiadiazole-2-sulfonamide derivative (mono-substituted) mdpi.com | hCA II | 16.7 nM |

| Synthesized Sulfonamide Derivative (1e) nih.gov | hCA II | Lower than Acetazolamide |

| Synthesized Sulfonamide Derivative (3a) nih.gov | hCA II | Lower than Acetazolamide |

Tyrosinase Inhibition (for peptidomimetic derivatives)

Peptidomimetic structures are compounds designed to mimic peptides, and research into derivatives of this compound has explored their potential as tyrosinase inhibitors. Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for treating hyperpigmentation disorders and is also valuable in the food industry to prevent browning. nih.govresearchgate.net

Studies on peptidomimetics incorporating a 3,4-dihydroxyphenyl scaffold, which is structurally related to the substrate of tyrosinase, have demonstrated notable inhibitory activity. nih.gov For instance, a series of peptidomimetics synthesized using the Ugi reaction showed varying degrees of inhibition against mushroom tyrosinase, with some compounds exhibiting greater activity than the parent 3,4-dihydroxybenzaldehyde. nih.gov

Furthermore, derivatives of tyramine (B21549), which share the methoxy-phenyl group with this compound, have shown significant potential. Methoxy-substituted tyramine derivatives have been synthesized and tested for their inhibitory effects on both mushroom and human tyrosinase. nih.gov Certain compounds in this class have exhibited exceptionally high potency. For example, 2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate (B77674) (Ph9) was found to be a highly potent inhibitor of mushroom tyrosinase. nih.gov The kinetic analysis of these derivatives often reveals mixed or non-competitive types of inhibition. nih.gov

These findings suggest that the N-benzyl-phenylacetamide backbone, particularly with methoxy substitutions, is a promising scaffold for designing novel tyrosinase inhibitors.

Interactive Data Table: Tyrosinase Inhibition by Related Methoxy-Substituted Derivatives

| Compound | Target Enzyme | IC₅₀ (nM) | Type of Inhibition |

| 2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate (Ph9) | Mushroom Tyrosinase | 0.059 | Mixed |

| 2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate (B1238496) (Ph6) | Mushroom Tyrosinase | 2.1 | Non-competitive |

| Kojic Acid (Reference) | Mushroom Tyrosinase | 16700 | - |

Human Adenosine (B11128) A3 Receptor Antagonism (for related thiadiazole derivatives)

Derivatives of this compound, specifically those incorporating a thiadiazole ring, have been identified as potent and selective antagonists of the human adenosine A3 receptor. nih.gov The adenosine A3 receptor is implicated in various physiological and pathological processes, including inflammation, cancer, and glaucoma, making its antagonists valuable candidates for therapeutic development. nih.govnih.gov

Structure-activity relationship (SAR) studies have shown that replacing the phenylacetamide's benzyl group with a 4-methoxyphenyl (B3050149) group attached to a thiadiazole ring significantly enhances binding affinity and selectivity for the human adenosine A3 receptor. nih.gov One of the most potent compounds identified in this series is N-[3-(4-methoxy-phenyl)- nih.govnih.govthiadiazol-5-yl]-acetamide . nih.gov This compound demonstrates high affinity for the human A3 receptor, with a reported inhibitory constant (Ki) in the sub-nanomolar range, and shows high selectivity over other adenosine receptor subtypes (A1, A2A, and A2B). nih.gov

Molecular modeling studies suggest that the thiadiazole ring contributes to increased receptor affinity through additional hydrogen bonding interactions within the receptor's binding pocket, an interaction not observed with analogous thiazole derivatives. nih.gov

Interactive Data Table: Human Adenosine A3 Receptor Antagonism by Related Thiadiazole Derivatives

| Compound | Receptor Target | Ki (nM) |

| N-[3-(4-methoxyphenyl)- nih.govnih.govthiadiazol-5-yl]-acetamide | Human Adenosine A3 | 0.79 |

| N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide | Human Adenosine A3 | 82 |

Cannabinoid Receptor 2 (CB2) Inverse Agonism (for related bis-phenylacetamides)

The cannabinoid receptor 2 (CB2), a G-protein coupled receptor primarily expressed in immune cells, is a therapeutic target for various inflammatory conditions and other diseases. uni.lunih.gov While many studies focus on CB2 agonists, inverse agonists, which reduce the receptor's basal activity, are also of significant interest.

A patent has disclosed a class of bis-phenylacetamide compounds that act as modulators of the CB2 receptor. uni.lu These compounds, such as N,N′-(phenylmethylene)bis(2-phenylacetamide) , are structurally related to this compound, featuring two phenylacetamide units linked by a methylene bridge. uni.lu Preliminary biological data indicated that this class of compounds selectively modulates the CB2 receptor. uni.lu While the patent covers a broad range of related structures, it highlights the potential for this chemical family to interact with the CB2 receptor and potentially exhibit inverse agonist properties, which are known to have immunomodulatory effects. uni.lunih.gov

Janus Kinase 1 (JAK1) Protein Inhibition (Hypothesized for related compounds)

The Janus kinases (JAKs) are a family of tyrosine kinases that are critical for signaling pathways of numerous cytokines involved in inflammation and immune responses. nih.gov Inhibitors of JAKs, particularly JAK1, have emerged as effective treatments for autoimmune diseases. nih.gov

While this compound itself has not been reported as a JAK1 inhibitor, related chemical structures have shown activity. A series of phenylaminopyrimidines were identified as inhibitors of Janus kinases. researchgate.net Notably, the development of this series led to a potent JAK1/JAK2 inhibitor, N-(cyanomethyl)-4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]-benzamide (CYT387). researchgate.net This compound contains a benzamide (B126) moiety, which is structurally similar to the phenylacetamide group in the target compound. The discovery that benzamide-containing structures can potently inhibit JAKs suggests that the phenylacetamide scaffold could also be a candidate for designing novel JAK1 inhibitors. This remains a hypothesized area of activity, warranting further investigation.

Other Pharmacological Effects (In Vitro Studies)

Anti-inflammatory Properties

The anti-inflammatory potential of this compound and its analogues has been suggested by studies on structurally related compounds. The core phenylacetamide structure is related to benzamides, which have demonstrated anti-inflammatory effects. Certain N-substituted benzamides have been shown to inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and to prevent the activation of the key inflammatory transcription factor NF-κB.

Furthermore, the 4-methoxy-phenyl group is a feature of various natural and synthetic compounds with known anti-inflammatory properties. For example, 4-methoxyhonokiol significantly inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade. This inhibition is mediated through the downregulation of the JNK and p38 MAP kinase pathways and the inhibition of NF-κB activation in macrophage cell lines. Similarly, 2-methoxy-4-vinylphenol, another related phenolic compound, was found to reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) and to suppress the expression of iNOS and COX-2.

These findings from related benzamides and compounds containing a methoxy-phenyl group suggest that this compound may possess anti-inflammatory properties by modulating key inflammatory pathways such as NF-κB and inhibiting the production of inflammatory mediators like iNOS and COX-2.

Interactive Data Table: In Vitro Anti-inflammatory Effects of Related Compounds

| Compound | Cell Line | Inflammatory Stimulus | Key Effects |

| Metoclopramide (Benzamide) | HeLa Cells | - | Inhibited NF-κB activation. |

| 4-Methoxyhonokiol | RAW 264.7 | LPS | Inhibited iNOS and COX-2 expression; Inhibited NF-κB, JNK, and p38 activation. |

| 2-Methoxy-4-vinylphenol | RAW 264.7 | LPS | Inhibited NO and PGE2 production; Blocked iNOS and COX-2 expression. |

Osteoclastogenesis Inhibition

Osteoclastogenesis, the differentiation of osteoclast precursors into mature osteoclasts, is a critical process in bone remodeling. Excessive osteoclast activity can lead to bone resorption and is implicated in pathological conditions such as osteoporosis. The inhibition of osteoclastogenesis is therefore a key therapeutic strategy for treating bone diseases. Recent research has highlighted the potential of acetamide derivatives as inhibitors of this process.

Studies on analogues of this compound have provided significant insights into the potential of this class of compounds to inhibit osteoclastogenesis. For instance, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz) has been shown to exert a strong inhibitory effect on osteoclastogenesis. nih.govnih.gov PPOAC-Bz was found to block the formation of mature osteoclasts, suppress F-actin belt formation, and reduce bone resorption activity in vitro. nih.gov Furthermore, it was shown to prevent ovariectomy-induced bone loss in an in vivo model. nih.gov

Another closely related compound, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl), has also been identified as a potent inhibitor of osteoclast differentiation. nih.govnih.gov This compound was found to decrease the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells in a dose-dependent manner. nih.govnih.gov The mechanism of action for these acetamide analogues involves the modulation of key signaling pathways. PPOAC-Bz was found to suppress osteoclastogenesis by blocking the NF-κB and NFATc1 signaling pathways. nih.gov Similarly, PPOA-N-Ac-2-Cl was shown to inhibit osteoclastogenesis by attenuating the MAPK and IκBα/p65 (NF-κB) signaling pathways. nih.gov

These findings strongly suggest that the acetamide scaffold is a viable starting point for the development of novel osteoclastogenesis inhibitors. The structural features of this compound, particularly the phenylacetamide core, are shared with these active analogues. Therefore, it is plausible that this compound could also exhibit inhibitory effects on osteoclast differentiation and bone resorption. Further investigation into its specific activity and mechanism of action is warranted.

Table 2: Inhibitory Effects of Acetamide Analogues on Osteoclastogenesis

| Compound | Key Findings | Signaling Pathways Implicated | Reference |

| N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz) | - Inhibits mature osteoclast formation- Suppresses F-actin belt formation- Reduces bone resorption in vitro- Prevents ovariectomy-induced bone loss in vivo | - NF-κB- NFATc1 | nih.govnih.gov |

| N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl) | - Inhibits osteoclast formation in a dose-dependent manner- Attenuates osteoclastogenesis in the early stages | - MAPK- IκBα/p65 (NF-κB) | nih.govnih.gov |

This table summarizes the findings from studies on analogues of this compound.

Structure Activity Relationship Sar and Mechanistic Elucidation

Correlating Structural Motifs with Biological Potency

The nature and position of substituents on the phenyl rings of N-phenylacetamide derivatives play a critical role in determining their biological activity. Studies on various analogs have shown that both electron-donating and electron-withdrawing groups can significantly modulate potency.

For instance, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, compounds bearing a nitro moiety (an electron-withdrawing group) demonstrated higher cytotoxic effects against certain cancer cell lines compared to those with a methoxy (B1213986) moiety (an electron-donating group). ijpsr.com Specifically, a p-nitro substituent on the N-phenyl ring resulted in the most active compound against the MCF-7 breast cancer cell line. ijpsr.com This suggests that the electronic properties of the substituents are a key determinant of activity.

Similarly, in another study on N-phenylacetamide derivatives containing 4-arylthiazole moieties, it was observed that compounds with 4-R electron-withdrawing substituents on the phenyl ring exhibited higher bactericidal activity than those with 4-R electron-donating substituents. mdpi.com The position of the substituent is also crucial, with para-substitution often being favored for enhanced activity. nih.gov Halogen substitutions, such as chloro, fluoro, and bromo groups, on the phenyl ring have been shown to be among the most active, likely due to their high lipophilicity which facilitates passage through cell membranes. nih.gov

The substitution on the amide nitrogen also influences biological outcomes. For example, N-benzyl substitution in phenethylamines, a related class of compounds, has been shown to dramatically improve both binding affinity and functional activity at certain receptors. nih.gov

Table 1: Impact of Phenyl Ring Substituents on Biological Activity of Phenylacetamide Derivatives

| Substituent Group | Position | Effect on Activity | Reference |

| Nitro (-NO2) | para | Increased cytotoxicity | ijpsr.com |

| Methoxy (-OCH3) | para | Decreased cytotoxicity compared to nitro | ijpsr.com |

| Fluoro (-F), Chloro (-Cl), Bromo (-Br) | para | Increased bactericidal activity | mdpi.comnih.gov |

| Electron-withdrawing groups | para | Generally higher bactericidal activity | mdpi.com |

| Electron-donating groups | para | Generally lower bactericidal activity | mdpi.com |

The linker chain connecting the phenyl rings in N-arylacetamide derivatives is another critical determinant of biological activity. Modifications to the linker's length, flexibility, and composition can significantly impact potency and selectivity. nih.gov For instance, in a series of pyrrolidine (B122466) amide derivatives, conformationally flexible linkers were found to increase inhibitory potency, although this sometimes came at the cost of reduced selectivity. nih.gov Conversely, conformationally restricted linkers, while not enhancing potency, improved selectivity. nih.gov The introduction of oligo(ethylene glycol) (OEG) side chains in place of traditional alkyl chains has been shown to decrease the π-π stacking distance of the polymer backbone, which can influence electronic properties and biological interactions. researchgate.net

The incorporation of heterocyclic rings within the molecular scaffold is a common strategy in medicinal chemistry to modulate physicochemical properties and biological activity. researchgate.net In the context of N-phenylacetamide derivatives, introducing heterocyclic moieties such as thiazole (B1198619), triazole, or oxadiazole has led to compounds with significant antibacterial and antifungal activities. semanticscholar.orgfrontiersin.orgmedchemexpress.com For example, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties exhibited promising antibacterial activity. nih.gov Theophylline-1,2,4-triazole-S-linked N-phenyl acetamides have also been synthesized and shown to possess antimicrobial properties. frontiersin.org The nature and substitution pattern of these heterocyclic rings are crucial for their biological effects.

Table 2: Influence of Linker and Heterocyclic Moieties on Phenylacetamide Derivatives

| Linker/Heterocycle Type | Observation | Reference |

| Flexible Linker | Increased inhibitory potency, reduced selectivity | nih.gov |

| Rigid Linker | Maintained or slightly reduced potency, improved selectivity | nih.gov |

| Thiazole | Conferred antibacterial activity | semanticscholar.orgnih.gov |

| Triazole | Conferred antimicrobial and antifungal activity | frontiersin.orgmedchemexpress.com |

| Oxadiazole | Investigated for biological activity | semanticscholar.org |

Chirality, or the "handedness" of a molecule, is a fundamental aspect of pharmacology. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. ijpsr.com This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. ijpsr.com

While specific studies on the stereoisomers of N-(4-methoxybenzyl)-2-phenylacetamide are not extensively documented, research on related chiral phenylacetamide and phenethylamine (B48288) derivatives underscores the importance of stereochemistry. ijpsr.commdpi.com For many chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. ijpsr.com The separation and testing of individual enantiomers are therefore crucial steps in drug development. nih.gov Techniques such as chiral high-performance liquid chromatography (HPLC) and chiral derivatization followed by gas chromatography are employed for the separation and analysis of enantiomers. ijpsr.comnih.gov The differential activity of stereoisomers highlights the necessity of considering the three-dimensional structure of a drug molecule in its interaction with biological systems.

Computational Approaches in SAR Studies

Computational methods have become indispensable tools in modern drug discovery, providing valuable insights into the interactions between small molecules and their biological targets. These approaches can predict binding affinities, elucidate SAR, and guide the design of new, more potent compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov This method allows researchers to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

For derivatives of N-phenylacetamide, molecular docking studies have been instrumental in understanding their mechanism of action. For instance, docking simulations of N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates with carbonic anhydrase isoforms helped to rationalize their in vitro inhibitory activities. nih.govtandfonline.com Similarly, molecular docking of imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives bearing a 4-methoxybenzyl group against TGF-β type I receptor kinase domain revealed strong hydrogen bonding and hydrophobic interactions within the active site, correlating with their observed antileukemic activity. nih.gov These in silico studies provide a molecular basis for the observed biological activities and guide further structural modifications to enhance potency. nih.govkg.ac.rs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that correlates the biological activity of a series of compounds with their physicochemical properties or structural features, known as descriptors. kg.ac.rs By developing a mathematical model, QSAR can predict the activity of novel compounds and identify the key molecular properties that govern their potency.

Both 2D- and 3D-QSAR studies have been successfully applied to various series of N-phenylacetamide derivatives. semanticscholar.orgnih.gov For example, a 2D-QSAR study on isatin-based benzenesulfonamides elucidated the descriptors controlling their activity against tumor-associated carbonic anhydrase isoforms. nih.gov In another study, 3D-QSAR models (CoMFA and CoMSIA) were developed for a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as influenza A virus inhibitors, providing insights into the structural requirements for antiviral activity. semanticscholar.org These models not only help in predicting the activity of new analogs but also provide a deeper understanding of the SAR, guiding the rational design of more effective therapeutic agents. nih.govkg.ac.rs

Molecular Dynamics Simulations for Binding Site Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the physical movement of atoms and molecules over time. jppres.com For this compound, MD simulations provide a dynamic picture of how the molecule interacts with its biological target at an atomic level, offering crucial information for analyzing its binding site.

MD simulations can be initiated once a potential binding pose of the compound within a protein's active site is determined, often through molecular docking techniques. nih.govnih.gov The simulation then calculates the trajectory of the atoms and the ligand over a set period, revealing the stability of the interaction. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed. A stable RMSD for the ligand suggests it remains securely in the binding pocket, while RMSF analysis highlights the flexibility of different parts of the molecule and the protein. jppres.comnih.gov

The conformational flexibility of this compound, arising from its rotatable bonds, is a critical aspect that MD simulations can explore. mdpi.com The simulation can reveal how the molecule adapts its shape to fit optimally within the binding site. This includes observing the behavior of the 4-methoxybenzyl group and the phenylacetamide moiety and how they position themselves to maximize favorable interactions.

Detailed analysis of the MD trajectory allows for the identification and characterization of specific intermolecular interactions. For this compound, these would include:

Hydrogen Bonds: The amide group (N-H and C=O) is a prime candidate for forming hydrogen bonds with amino acid residues in the binding site, a common feature for phenylacetamide derivatives. mdpi.com MD simulations can quantify the strength and duration of these bonds throughout the simulation.

Hydrophobic Interactions: The two phenyl rings are expected to form significant hydrophobic and π-π stacking interactions with nonpolar residues in the target's binding pocket.

Water-Mediated Interactions: Simulations can also elucidate the role of water molecules in mediating the interaction between the ligand and the protein, which can be critical for binding affinity.

By simulating the unbinding process, often using enhanced sampling techniques like metadynamics, researchers can map the entire dissociation pathway. elifesciences.orgarxiv.org This provides insights into the kinetic stability of the ligand-protein complex and can help identify key interactions that are crucial for maintaining the bound state. This detailed understanding of the binding event at a dynamic level is invaluable for the rational design of more potent and specific analogs.

Pharmacophore Modeling for Lead Discovery

Pharmacophore modeling is a cornerstone of modern drug discovery, used to identify novel chemical entities with the potential to bind to a specific biological target. nih.gov A pharmacophore is an abstract, three-dimensional arrangement of essential molecular features that are necessary for biological activity. nih.gov For this compound, a pharmacophore model can be constructed to guide the search for new lead compounds.

A pharmacophore model for this compound would typically include the following features based on its chemical structure:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the amide group.

Hydrogen Bond Donor (HBD): The nitrogen-bound hydrogen of the amide group.

Aromatic Rings (AR): The phenyl ring and the 4-methoxyphenyl (B3050149) ring.

Hydrophobic (HY) feature: The core hydrocarbon structure.

These features are positioned in a specific 3D geometry that reflects the molecule's active conformation. Such a model can be generated using two main approaches:

Ligand-Based Modeling: This method is used when a series of active compounds is known. The models are built by aligning the structures and identifying the common chemical features responsible for their activity. nih.gov

Structure-Based Modeling: If the 3D structure of the target protein in complex with a ligand is available (e.g., from X-ray crystallography), a pharmacophore model can be generated directly from the key interactions observed in the binding site. nih.govmdpi.com This approach ensures the identified features are complementary to the target's active site. frontiersin.org

Once a validated pharmacophore model is developed, it is used as a 3D query to screen large virtual databases of chemical compounds, such as the ZINC database. nih.gov The screening software searches for molecules in the database that can match the pharmacophore features both in type and spatial arrangement. jppres.com The molecules that successfully match the query, known as "hits," are then prioritized for further investigation, including molecular docking and, eventually, experimental testing. mdpi.com This process significantly accelerates the discovery of new lead compounds by narrowing down vast chemical libraries to a manageable number of promising candidates. chemrxiv.org

Table of Compounds Mentioned

| Compound Name | Molecular Formula |

| This compound | C16H17NO2 |

| 2-Chloro-N-phenylacetamide | C8H8ClNO |

| N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide | C25H25NO4 |

| N-benzyl-N-phenylacetamide | C15H15NO |

| N-Benzylacetamide | C9H11NO |

Interactive Table: Hypothetical Pharmacophoric Features of this compound

| Pharmacophore Feature | Molecular Moiety | Potential Interaction |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Amide Carbonyl (C=O) | Forms hydrogen bonds with donor residues (e.g., Lys, Arg, Ser) in the binding site. |

| Hydrogen Bond Donor (HBD) | Amide Nitrogen (N-H) | Forms hydrogen bonds with acceptor residues (e.g., Asp, Glu, Gln) in the binding site. |

| Aromatic Ring (AR) | Phenyl Group | Engages in π-π stacking or cation-π interactions with aromatic residues (e.g., Phe, Tyr, Trp). |

| Aromatic Ring (AR) | 4-Methoxyphenyl Group | Engages in π-π stacking or hydrophobic interactions. The methoxy group may also act as a weak HBA. |

| Hydrophobic Center (HY) | Benzyl (B1604629) and Phenyl Scaffolds | Occupies hydrophobic pockets within the target's active site. |

Future Research Directions and Therapeutic Potential

Rational Design and Synthesis of Novel N-(4-Methoxybenzyl)-2-phenylacetamide Analogues with Enhanced Specificity and Potency

The foundational structure of this compound offers a versatile scaffold for the rational design and synthesis of new analogues with potentially improved therapeutic properties. Future research in this area will likely focus on systematic modifications of its chemical structure to enhance biological activity, selectivity, and pharmacokinetic profiles.

One common synthetic route to produce the core structure of related phenylacetamides involves the direct condensation of an aniline (B41778) derivative with phenylacetic acid, often facilitated by a dehydrating agent. For this compound, this would involve the reaction of 4-methoxybenzylamine (B45378) with phenylacetyl chloride. Further derivatization can be achieved through various chemical reactions. For instance, the nitrogen atom of the amide can be deprotonated in basic conditions, allowing for alkylation to introduce new functional groups.

Studies on related phenylacetamide derivatives have shown that the introduction of different substituents can significantly impact their biological activity. For example, in a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, compounds bearing a nitro moiety exhibited greater cytotoxic effects against certain cancer cell lines than those with a methoxy (B1213986) group. nih.gov This suggests that modifying the electronic properties of the phenyl rings in this compound could be a fruitful strategy for enhancing its potency.

Future synthetic efforts could explore the following modifications:

Substitution on the Phenyl Rings: Introducing various functional groups (e.g., halogens, nitro groups, alkyl chains) on either the phenylacetyl or the 4-methoxybenzyl portion of the molecule to modulate lipophilicity, electronic character, and steric bulk.

Modification of the Acetamide (B32628) Linker: Altering the length or rigidity of the acetamide bridge to optimize the orientation and binding affinity of the molecule to its biological target.

Bioisosteric Replacement: Replacing the methoxy group with other functionalities that have similar electronic and steric properties to explore their impact on activity and metabolism.

A study on the synthesis of N-phenylacetamide-2-oxoindole benzensulfonamide conjugates demonstrated that incorporating a phenylacetamide moiety into a more complex scaffold can lead to potent enzyme inhibitors. nih.gov This highlights the potential of using this compound as a building block for more elaborate molecular architectures.

Advanced Mechanistic Investigations at the Molecular and Cellular Levels to Fully Elucidate Biological Pathways

Understanding the precise mechanism of action is crucial for the development of any therapeutic agent. For this compound, detailed mechanistic studies are still required. However, research on related compounds offers some initial directions for these investigations.

It is hypothesized that phenylacetamides may act as inhibitors or modulators of specific enzymes or receptors. The nature of this interaction would depend on the specific structural features of the molecule. Potential mechanisms to investigate include:

Enzyme Inhibition: The compound could bind to the active site of an enzyme, altering its activity. For example, some phenylacetamide derivatives have been explored as inhibitors of cyclooxygenase enzymes, which are involved in inflammatory pathways.

Receptor Modulation: The molecule might interact with specific cellular receptors, thereby influencing signaling pathways related to pain and inflammation.

Future research should employ a range of molecular and cellular biology techniques to elucidate these pathways. These could include:

Target Identification Studies: Utilizing methods like affinity chromatography or proteomics to identify the specific proteins that this compound binds to within the cell.

Enzymatic Assays: Testing the inhibitory or activating effects of the compound on a panel of relevant enzymes.

Cell-Based Assays: Examining the effects of the compound on various cellular processes, such as proliferation, apoptosis, and inflammatory responses in relevant cell lines. nih.gov

Gene Expression Analysis: Investigating how treatment with the compound alters the expression of genes involved in key biological pathways.

A study on a related compound, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, suggested that it may be involved in the regulation of enteric neurons expressing neuronal nitric oxide synthase (nNOS), thereby affecting smooth muscle contractility. mdpi.com This points towards the possibility of this compound also interacting with neurological or gastrointestinal pathways.

Pre-clinical Development Opportunities Based on Promising In Vitro Efficacy

The therapeutic potential of this compound can be initially explored through a variety of in vitro assays to identify promising areas for pre-clinical development. Based on the activities observed in related phenylacetamide derivatives, several opportunities exist.

Anticancer Activity: Derivatives of phenylacetic acid have demonstrated anti-proliferative and apoptosis-inducing effects in various cancer cell lines, including those from glioblastomas, leukemias, and prostate and breast carcinomas. nih.gov A study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives showed that they possess cytotoxic activity against prostate cancer (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cell lines. nih.gov Another study found that a fingolimod (B1672674) analogue, N-(4-(2-((4-methoxybenzyl)amino)ethyl)phenyl)heptanamide (MPH), which shares the N-(4-methoxybenzyl) moiety, exhibited anti-cancer effects. nih.gov These findings suggest that this compound should be screened for its anticancer potential.

| Cell Line | Compound Type | Observed Effect | Reference |

| PC3 (Prostate Carcinoma) | 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | Cytotoxic activity | nih.gov |

| MCF-7 (Breast Cancer) | 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | Cytotoxic activity | nih.gov |

| HL-60 (Promyelocytic Leukemia) | 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | Cytotoxic activity | nih.gov |

| A549 (Lung Cancer) | N-(4-(2-((4-methoxybenzyl)amino)ethyl)phenyl)heptanamide (MPH) | Anti-cancer efficacy | nih.gov |

| U87 (Glioblastoma) | N-(4-(2-((4-methoxybenzyl)amino)ethyl)phenyl)heptanamide (MPH) | Anti-cancer efficacy | nih.gov |

Antimicrobial Activity: Research has also highlighted the antibacterial and antifungal properties of phenylacetamide derivatives. researchgate.netchemjournal.kz For example, derivatives of N-(4-methoxyphenyl)acetamide have been synthesized and tested for their activity against pathogenic fungi and bacteria. researchgate.netchemjournal.kz One study showed that sodium acetyl(4-methoxyphenyl)carbamodithioate, a derivative of a closely related compound, exhibited high fungicidal activity against Fusarium oxysporum and inhibited the growth of Pectobacterium carotovorum bacteria. researchgate.net Another study of N-phenylacetamide derivatives containing a 4-arylthiazole moiety demonstrated promising antibacterial activity against several Xanthomonas species. mdpi.com This suggests that this compound and its analogues could be developed as novel antimicrobial agents.

Exploration of Novel Therapeutic Indications Beyond Current Findings

The structural features of this compound and the diverse biological activities of its analogues suggest that its therapeutic potential may extend beyond the initial findings in cancer and infectious diseases.

Anti-inflammatory and Analgesic Properties: Some research indicates that derivatives of the closely related N-(4-methoxyphenyl)-2-phenylacetamide may possess significant anti-inflammatory effects, making them candidates for pain management therapies. This is a logical avenue for future investigation for this compound, given the role of related compounds in modulating inflammatory pathways.

Antidepressant Activity: A study on a series of synthesized phenylacetamides revealed that some of these compounds exhibited antidepressant-like activity in animal models. nih.gov The most potent compound in that series showed better antidepressant potential than some standard drugs. nih.gov This opens up the possibility of exploring this compound and its derivatives for neurological and psychiatric applications.

Nematicidal Activity: In a study of N-phenylacetamide derivatives with a 4-arylthiazole moiety, some compounds displayed excellent nematicidal activity against Meloidogyne incognita. mdpi.com This suggests a potential application in agriculture as a pesticide, an area that is often complementary to pharmaceutical research.

Strategies for Overcoming Resistance and Enhancing Compound Selectivity

For any new therapeutic agent, the potential for drug resistance and off-target effects are significant hurdles. Future research on this compound should proactively address these challenges.

Overcoming Resistance: Cancer cells and microbes can develop resistance to therapeutic agents over time. nih.gov Strategies to overcome potential resistance to this compound analogues could include:

Combination Therapy: Combining the compound with other therapeutic agents that have different mechanisms of action can create synergistic effects and reduce the likelihood of resistance.

Development of Covalent Inhibitors: Designing analogues that can form a covalent bond with their target protein can lead to more durable inhibition and may be effective against mutations that confer resistance to non-covalent inhibitors.

Targeting Multiple Pathways: Developing derivatives that can simultaneously interact with multiple biological targets can make it more difficult for resistance to emerge through a single mutation.

Enhancing Selectivity: A key goal in drug design is to create compounds that are highly selective for their intended target, thereby minimizing off-target side effects. For this compound, enhancing selectivity could be achieved through:

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing a library of analogues to understand how different functional groups influence binding affinity and selectivity for the target protein over other proteins. nih.gov

Computational Modeling and Docking: Using computer simulations to predict how different analogues will bind to the target protein can guide the design of more selective compounds. nih.gov This can help in optimizing the fit and interactions within the binding site.

Incorporation into Scaffolds: As seen with isatin-based sulphonamides, incorporating the phenylacetamide moiety into a larger, more rigid scaffold can modulate potency and selectivity. nih.gov

By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, potentially leading to the development of novel treatments for a range of diseases.

Q & A

Q. What are the optimized synthetic routes for N-(4-methoxybenzyl)-2-phenylacetamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves alkylation or amidation reactions. For example, phase-transfer-catalyzed benzylation of 2-phenylacetamide derivatives can be performed using 4-methoxybenzyl chloride under reflux in a toluene/water mixture (8:2 v/v) with sodium azide (NaN₃) as a nucleophile. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), followed by solvent removal under reduced pressure and recrystallization in ethanol for purification . Key variables include reaction time (5–7 hours), stoichiometry (1:1.5 molar ratio of substrate to NaN₃), and solvent polarity. Yield optimization requires balancing reflux temperature and azide stability to avoid side reactions like hydrolysis .

Q. How is structural characterization of this compound validated in academic research?

Methodological Answer: Structural confirmation employs:

- NMR Spectroscopy: H and C NMR identify methoxy (-OCH₃), benzyl, and acetamide protons/carbons. A singlet at δ ~3.8 ppm corresponds to the methoxy group, while aromatic protons appear as multiplet signals between δ 6.5–7.5 ppm .